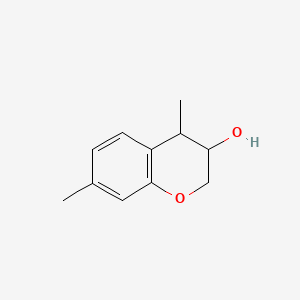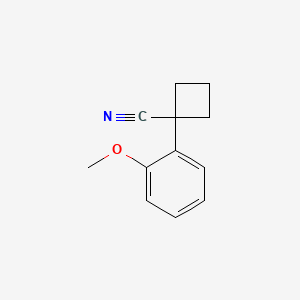
1-(2-Methoxyphenyl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyphenyl)cyclobutanecarbonitrile is a unique chemical compound with the linear formula C12H13NO . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile can be represented by the SMILES stringN#CC1 (CCC1)C2=CC=CC=C2OC and the InChI string 1S/C12H13NO/c1-14-11-6-3-2-5-10 (11)12 (9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3 . This indicates that the molecule consists of a cyclobutane ring attached to a nitrile group and a 2-methoxyphenyl group. Physical And Chemical Properties Analysis
1-(2-Methoxyphenyl)cyclobutanecarbonitrile has a molecular weight of 187.24 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Chemical Reactions and Synthesis
The compound has been identified in studies exploring the stereochemistry and synthetic pathways of various cyclobutanone derivatives. For instance, the photocycloaddition of certain compounds results in the formation of cyclobutanes, demonstrating the potential utility in synthetic chemistry, specifically in de Mayo type reactions (Minter et al., 2002).
Unique rearrangement reactions triggered by photoinduced electron transfer have been observed in similar cyclobutanone derivatives, revealing significant implications for the understanding of chemical reaction mechanisms (Ikeda et al., 2004).
The compound has been a part of studies examining the Lewis-Acid-Catalyzed Reactions, offering insights into the transformation of certain methanol derivatives under mild conditions and proposing plausible reaction mechanisms (Yao et al., 2009).
Material Science and Structural Analysis
Research has also delved into the crystal structure and molecular interactions of similar compounds. For instance, a study on the crystal packing of a cyclobutane compound revealed it to be stabilized by weak intermolecular hydrogen bonds and π–π interactions (Steyl et al., 2005).
Investigations into the stereochemical aspects and synthesis pathways of cyclobutane derivatives have been conducted, highlighting the precision required in chemical synthesis and the complexities involved in structural determination (Baldwin & Burrell, 2000).
Catalysis and Reaction Mechanisms
The compound and its derivatives have been part of studies exploring novel catalytic processes and reaction mechanisms, such as the formation of linkage-isomeric dinuclear complexes, which are pivotal for understanding catalytic processes and designing new catalysts (Fessler et al., 2009).
The study of rearrangements and the formation of new isomeric compounds has been a subject of interest, shedding light on the dynamic nature of chemical transformations and providing a basis for the development of new synthetic methodologies (Ávila-Zárraga et al., 2000).
properties
IUPAC Name |
1-(2-methoxyphenyl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAKDLJHLFTSEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653417 |
Source


|
| Record name | 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)cyclobutanecarbonitrile | |
CAS RN |
74205-10-0 |
Source


|
| Record name | 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


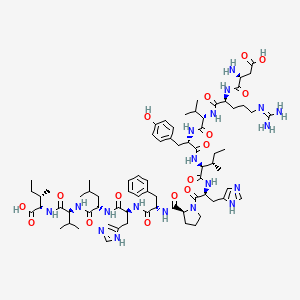
![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)

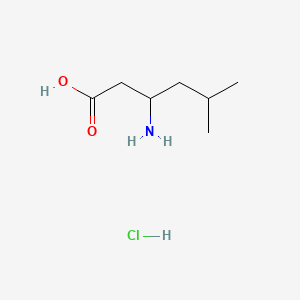

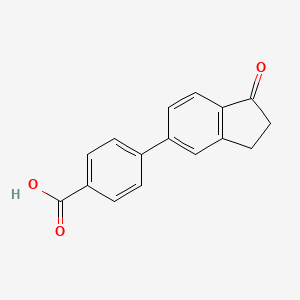
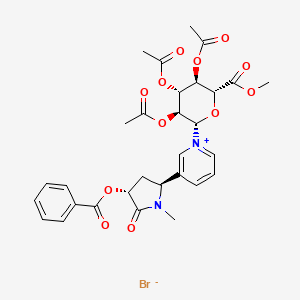

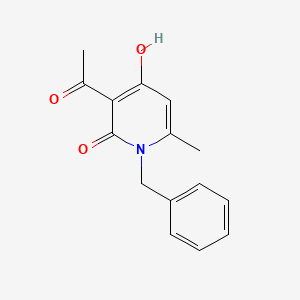

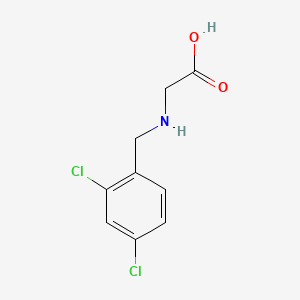
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)
